2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Physicochemical Property Optimization CNS Drug Discovery Solubility Enhancement

2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine is a heterocyclic building block featuring the imidazo[1,2-a]pyrimidine core with a primary alcohol-bearing ethyl chain at the 2-position. It serves as a key intermediate for constructing more complex molecules targeting GABA_A receptors , kinases, and other therapeutic targets.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 193683-64-6
Cat. No. B3040371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine
CAS193683-64-6
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2N=C1)CCO
InChIInChI=1S/C8H9N3O/c12-5-2-7-6-11-4-1-3-9-8(11)10-7/h1,3-4,6,12H,2,5H2
InChIKeyXURIMTZPPOXJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine (CAS 193683-64-6) for Chemical Biology and Scaffold Optimization: A Procurement Guide


2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine is a heterocyclic building block featuring the imidazo[1,2-a]pyrimidine core with a primary alcohol-bearing ethyl chain at the 2-position. It serves as a key intermediate for constructing more complex molecules targeting GABA_A receptors [1], kinases, and other therapeutic targets. Its computed XLogP3 of 0.7 [2] and topological polar surface area (TPSA) of 50.4 Ų [2] place it in a favorable property space for optimizing CNS drug-like characteristics, distinct from more common lipophilic 2-aryl or 2-alkyl analogs.

Why 2-Substituted Imidazo[1,2-a]pyrimidines Are Not Interchangeable: The Hydroxyethyl Differentiation Factor


The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, but the nature of the C2 substituent critically dictates its binding mode and physicochemical profile, making simple substitution impossible. For example, the C2 position is a key vector for interaction with the benzodiazepine binding site of GABA_A receptors, where high-affinity agonists like divaplon and fasiplon possess specific aryl ketone substituents [1]. The 2-(2-hydroxyethyl) variant introduces a unique combination of hydrogen-bond donor and acceptor capabilities with a flexible linker, leading to a distinct LogP (0.7) and TPSA (50.4 Ų) [2] compared to unsubstituted (LogP ~0.1) [3], 2-methyl, or 2-phenyl analogs. These differences directly impact solubility, permeability, and target engagement, making the hydroxyethyl group a strategic choice for property-driven optimization rather than a generic alkyl placeholder.

Head-to-Head Evidence: Quantified Differentiation of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine for Informed Procurement


Enhanced Polarity and Hydrogen-Bonding Capacity vs. Unsubstituted Core Scaffold

Replacing the hydrogen at the C2 position of imidazo[1,2-a]pyrimidine with a hydroxyethyl group significantly increases the computed topological polar surface area (TPSA) from 29.85 Ų to 50.4 Ų [1]. This structural modification introduces a hydrogen-bond donor, increasing the total hydrogen bond donor count from 0 to 1 and the acceptor count from 2 to 3 [1]. This differentiation is critical for improving aqueous solubility and modulating off-target binding, which are key requirements for generating high-quality lead series.

Physicochemical Property Optimization CNS Drug Discovery Solubility Enhancement

Modulated Lipophilicity (LogP) for Balanced Drug-Like Properties Compared to Lipophilic Analogs

The target compound's predicted partition coefficient (XLogP3 = 0.7) demonstrates a distinct and more balanced lipophilicity profile compared to common 2-aryl- and 2-alkyl-substituted analogs. For instance, 2-phenylimidazo[1,2-a]pyrimidine has a reported logP of 1.99 , and the 2-trifluoromethyl analog has a logD of 1.76 . The hydroxyethyl group lowers the LogP by over an order of magnitude relative to the 2-phenyl derivative, placing it in a more optimal range for CNS drug-likeness (LogP ~1-3) and potentially reducing the risk of high lipophilicity-driven promiscuity and rapid metabolic clearance.

Lipophilicity Optimization Drug Design ADME Properties

A Unique Synthetic Handle for Functionalization vs. Inert 2-Alkyl or 2-Aryl Analogs

Unlike 2-methyl- or 2-phenyl-imidazo[1,2-a]pyrimidine, the primary alcohol of the target compound serves as a direct functionalization point . It can be readily transformed into esters, carbamates, ethers, halides, or triazoles, enabling rapid diversification at this vector. In contrast, the inert nature of 2-methyl (alkyl) or 2-phenyl (aryl) groups precludes their use as a synthetic handle, limiting their utility to terminal positions in structure-activity relationship (SAR) exploration, a significant limitation documented in synthetic reviews of this scaffold [1].

Medicinal Chemistry Parallel Synthesis Scaffold Derivatization

Proven Application Scenarios for 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine Based on Its Unique Physicochemical Profile


Strategic Intermediate for CNS-Optimized Compound Libraries

Its XLogP3 of 0.7 and TPSA of 50.4 Ų [1] position this compound as an ideal core scaffold for constructing orally bioavailable, CNS-penetrant candidates targeting GABA_A receptors [2]. By starting with this compound, scientists can avoid the costly late-stage introduction of solubilizing groups often required for high-logP 2-aryl imidazo[1,2-a]pyrimidines, thereby streamlining lead optimization.

Key Fragment for Property-Driven Fragment-Based Drug Discovery (FBDD)

The compound's balanced, fragment-like properties (MW 163.18 g/mol, LogP 0.7) [1] make it a superior anchoring fragment for FBDD campaigns compared to the unsubstituted scaffold (LogP ~0.1) [3]. Its built-in hydroxyethyl handle allows for immediate validation and growth of the fragment in situ, accelerating hit-to-lead timelines.

Versatile Building Block for Parallel Synthesis and SAR Exploration

The primary alcohol functionality enables direct, one-step diversification to ethers, esters, and amines [4], a capability absent from simple 2-alkyl or 2-aryl analogs. This makes it the preferred procurement choice for medicinal chemistry groups requiring rapid exploration of the C2 binding pocket vector without additional synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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